2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-17(12-28-19-22-14-3-1-2-4-16(14)27-19)24-10-13-9-20-18(21-15(13)11-24)23-5-7-26-8-6-23/h1-4,9H,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYZRPJOEFQKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves the coupling of the benzo[d]oxazole and morpholino-pyrrolo[3,4-d]pyrimidin moieties. Standard organic synthesis techniques such as nucleophilic substitution, cyclization, and protection-deprotection strategies are employed. Conditions often require catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production might scale up these synthesis methods, utilizing continuous flow reactors and optimization of reaction conditions for large-scale yield. Automation and precise control of reaction parameters are crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its heterocyclic nature allows it to act as a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions vary widely but often require inert atmospheres and controlled temperatures.
Major Products Formed: Reactions involving this compound can produce a range of derivatives, depending on the specific substituents and conditions used. These products often retain the core heterocyclic structure but may exhibit different chemical and physical properties.
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to benzo[d]oxazole derivatives. For example, a series of substituted benzo[d]oxazole derivatives demonstrated significant protective effects against β-amyloid-induced neurotoxicity in PC12 cells. These effects were mediated through the inhibition of apoptosis and modulation of key signaling pathways such as Akt/GSK-3β/NF-κB .
Key Findings:
- Compound Efficacy: Specific derivatives showed better efficacy than established treatments like donepezil, suggesting a favorable safety profile in vivo .
- Mechanism of Action: The protective mechanism involves reducing hyperphosphorylation of tau protein and modulating apoptotic markers such as Bcl-2 and Bax .
Anti-inflammatory Properties
In addition to neuroprotection, compounds similar to 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone have been evaluated for their anti-inflammatory activities. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
Case Studies:
- Inflammation Models: In various animal models, compounds exhibited significant reductions in inflammation markers with ED50 values comparable to standard anti-inflammatory drugs .
- Mechanistic Insights: The anti-inflammatory action is often linked to the modulation of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade .
Comparative Data on Biological Activities
The following table summarizes the biological activities of selected compounds related to this compound:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The benzo[d]oxazole and pyrrolo[3,4-d]pyrimidin rings can facilitate binding to these targets, influencing biological pathways. Detailed studies on its mode of action can reveal insights into its potential as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
- Morpholino Group: Enhances solubility and hydrogen-bonding capacity, critical for antitubercular activity .
- Benzo[d]oxazol-2-ylthio Moiety : Acts as a pharmacophore in multiple analogues; its sulfur atom may facilitate covalent binding or redox interactions .
- Ethanone Linker: Maintains spatial separation between aromatic and heterocyclic components, optimizing target affinity .
Biological Activity
The compound 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of the compound generally involves the following steps:
- Formation of Benzoxazole : The benzoxazole moiety is synthesized from o-aminophenols and various electrophilic agents.
- Thioether Formation : The introduction of the thioether group is achieved through reactions involving thiols and alkyl halides.
- Pyrrolopyrimidine Integration : The morpholino and pyrrolopyrimidine components are integrated through coupling reactions that utilize activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amine coupling.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been widely studied. For instance, compounds similar to the target compound have shown varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. In one study, certain derivatives demonstrated significant inhibition with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL against specific pathogens .
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : Some derivatives showed IC50 values in the micromolar range, indicating potential efficacy as anticancer agents. In particular, a related compound demonstrated an IC50 of 0.096 µM against EGFR, highlighting its potency .
Case Studies
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many benzoxazoles act as inhibitors of key enzymes involved in tumor growth and microbial metabolism.
- Cytokine Modulation : Some studies suggest that these compounds can influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in cancer progression and immune response .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone?
- Methodological Answer : The compound’s synthesis can be adapted from multi-component reactions (MCRs) involving pyrrolo[3,4-d]pyrimidine intermediates. For example, a refluxed ethanol/KCO system under nitrogen (24 hours) enables cyclization of precursors like morpholine-substituted pyrimidines and benzo[d]oxazole-thiol derivatives. Monitoring via TLC and purification by flash chromatography (e.g., DMF/EtOH recrystallization) are critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns (e.g., morpholine and benzo[d]oxazole moieties). HPLC with ammonium acetate buffer (pH 6.5) and UV detection (e.g., 254 nm) ensures purity >95%. FTIR can validate functional groups like C=O (1690–1720 cm) and S–C (650–700 cm) .
Q. What solvents and reaction conditions stabilize the pyrrolo[3,4-d]pyrimidine core during synthesis?
- Methodological Answer : Ethanol or DMF at 70–80°C under inert gas (N) minimizes decomposition. Avoid aqueous acidic conditions, as they may hydrolyze the morpholine ring. Reflux times >20 hours are typical for achieving >80% yield .
Advanced Research Questions
Q. How do electronic effects of the benzo[d]oxazole-thiol group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient benzo[d]oxazole-thiol group directs electrophilic substitution at the pyrimidine C6 position. Density Functional Theory (DFT) calculations can model charge distribution. Experimentally, substituent effects are tested via Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(OAc)) and aryl boronic acids. Compare yields with/without electron-withdrawing groups .
Q. What strategies resolve contradictory data on the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration, pH). Use a standardized protocol (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine). Validate results across multiple cell lines and orthogonal methods like SPR or thermal shift assays .
Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed for this compound?
- Methodological Answer : Follow OECD 301B guidelines for biodegradability: incubate with activated sludge (30 days) and monitor via LC-MS for intermediates like morpholine fragments. For photolysis, use a xenon arc lamp (λ >290 nm) in aqueous buffer (pH 7.4) and analyze degradation products via HRMS. Include abiotic controls .
Q. What computational approaches predict the compound’s binding affinity for ATP-binding pockets?
Q. How to address low yields in large-scale synthesis (>10 g) of the pyrrolo[3,4-d]pyrimidine core?
- Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat transfer. Use a flow reactor (e.g., microfluidic system) with controlled temperature (70°C) and residence time (2 hours). Optimize solvent ratios (e.g., EtOH/DMF 3:1) to enhance solubility and reduce side reactions .
Methodological Notes
- Data Contradiction Analysis : When conflicting results emerge (e.g., variable bioactivity), apply the Bradford Hill criteria to assess causality. Use meta-analysis tools (e.g., RevMan) to statistically integrate findings from independent studies .
- Theoretical Frameworks : Link mechanistic studies to conceptual models like frontier molecular orbital theory (for reactivity) or QSAR for bioactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
